REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=[O:13]>[Pd]>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[C:8]2[OH:13]
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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COC1=C2CCCC(C2=CC=C1)=O
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Name
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|
Quantity
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40 g
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Type
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catalyst
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Smiles
|
[Pd]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux
|
Type
|
CUSTOM
|
Details
|
(approx. 24 h)
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Duration
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24 h
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Type
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CONCENTRATION
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Details
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concentrated under vacuum to 26.6 g (90%) of an off-white solid
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Name
|
|
Type
|
|
Smiles
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COC1=C2C=CC=C(C2=CC=C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |